molecular formula C17H17N3OS B12017487 2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone CAS No. 767338-92-1

2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12017487
CAS No.: 767338-92-1
M. Wt: 311.4 g/mol
InChI Key: IOFCBKRQQUSIKM-QGOAFFKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-(allyloxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be considered for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazides.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Scientific Research Applications

2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. The compound may also induce oxidative stress in cells, contributing to its cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone
  • 3-(allyloxy)benzaldehyde N-phenylthiosemicarbazone
  • 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone

Uniqueness

2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific allyloxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

767338-92-1

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H17N3OS/c1-2-12-21-16-11-7-6-8-14(16)13-18-20-17(22)19-15-9-4-3-5-10-15/h2-11,13H,1,12H2,(H2,19,20,22)/b18-13+

InChI Key

IOFCBKRQQUSIKM-QGOAFFKASA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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